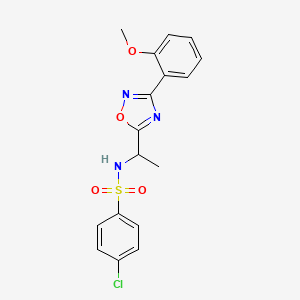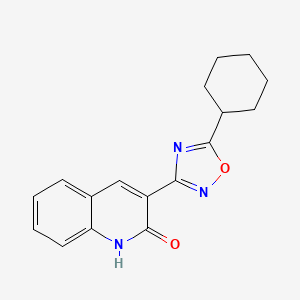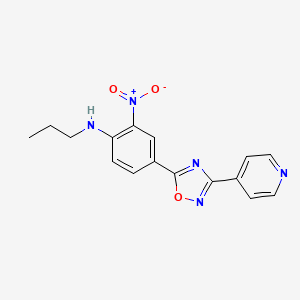![molecular formula C20H16ClFN2O4S B7707897 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is known to inhibit the activity of the RAC1 protein, which plays a critical role in various cellular processes such as cell migration, adhesion, and proliferation.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. ESI-09 has been shown to inhibit the activity of RAC1, a protein that plays a critical role in cancer cell migration and invasion. ESI-09 has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, ESI-09 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
ESI-09 inhibits the activity of RAC1 by binding to its effector domain, preventing it from interacting with downstream signaling molecules. RAC1 is a member of the Rho family of small GTPases, which play critical roles in various cellular processes such as cell migration, adhesion, and proliferation. RAC1 is overexpressed in various cancers and is known to promote cancer cell migration and invasion. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cancer cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cancer cell migration and invasion. ESI-09 has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, ESI-09 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has several advantages and limitations for lab experiments. One of the advantages of ESI-09 is its specificity for RAC1, which allows for the selective inhibition of RAC1 activity without affecting other proteins. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments. In addition, ESI-09 has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on ESI-09. One of the future directions is to develop more potent and selective inhibitors of RAC1 activity. Another future direction is to investigate the potential therapeutic applications of ESI-09 in other diseases such as cardiovascular diseases and metabolic disorders. In addition, future research could focus on developing new formulations of ESI-09 that improve its solubility and half-life in vivo.
Synthesemethoden
The synthesis of ESI-09 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The starting materials for ESI-09 synthesis are 4-methylbenzamide and 5-(ethylsulfamoyl)-2-methoxyaniline. The intermediate compounds are formed by the reaction of these two starting materials under specific conditions. The final product is purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-chloro-N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4S/c1-28-19-9-8-17(29(26,27)24-16-7-3-6-15(22)11-16)12-18(19)23-20(25)13-4-2-5-14(21)10-13/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAWRCGKOIECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
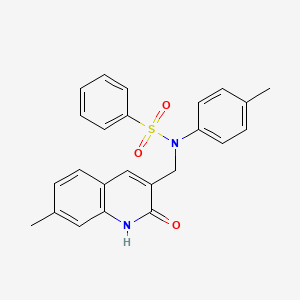
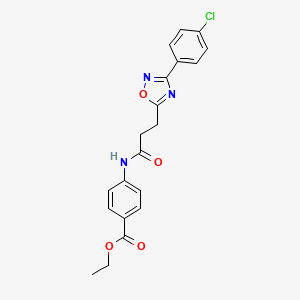
![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
![N-(4-(N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7707834.png)
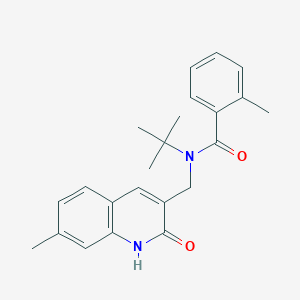
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
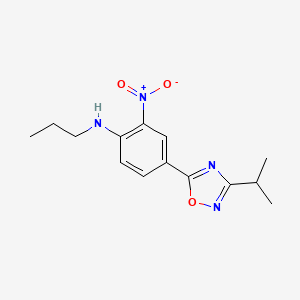
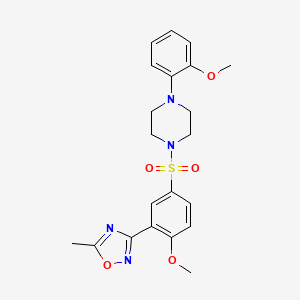


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)
